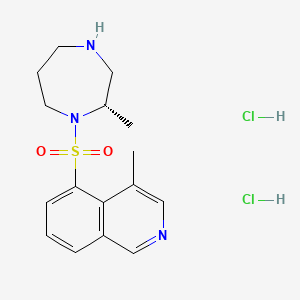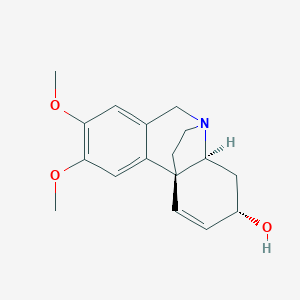
Maritidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Maritidine is a natural product found in Galanthus elwesii, Cyrtanthus falcatus, and other organisms with data available.
Aplicaciones Científicas De Investigación
Isolation and Identification
Maritidine, a known alkaloid, was isolated from the fresh flowers of Pancratium maritimum. The structures of maritidine and other alkaloids were determined through spectroscopic studies including NMR and CD techniques (Youssef & Frahm, 1998).
Synthesis Studies
A biogenetic-type asymmetric synthesis of natural (+)-maritidine from L-tyrosine was described, showcasing the chemical synthesis pathway for maritidine (Tomioka, Koga, & Yamada, 1977).
Anticancer Potential
Research on the amaryllidaceous plant Pancratium maritimum, which contains maritidine, indicated potential anticancer properties. Compounds isolated from this plant showed antiproliferative and antimigratory activity against human prostate cancer cell lines (Ibrahim et al., 2013).
Stereochemistry and Transformation Studies
Studies on the stereochemistry of maritidine and its transformation to other alkaloids were conducted, providing insights into the structural and chemical properties of maritidine and related compounds (Ghosal, Ashutosh, & Razdan, 1985).
Total Synthesis
Research has focused on the synthesis of maritidine, demonstrating the creation of complex chemical structures and contributing to the understanding of alkaloid synthesis (Pandey, Gupta, & Pimpalpalle, 2009).
Formal Total Synthesis
A study presented a formal total synthesis of maritidine, contributing to the methodology of synthesizing this alkaloid in a laboratory setting (Roe & Stephenson, 2008).
Propiedades
Nombre del producto |
Maritidine |
|---|---|
Fórmula molecular |
C17H21NO3 |
Peso molecular |
287.35 g/mol |
Nombre IUPAC |
(1R,10S,12S)-4,5-dimethoxy-9-azatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6,13-tetraen-12-ol |
InChI |
InChI=1S/C17H21NO3/c1-20-14-7-11-10-18-6-5-17(13(11)9-15(14)21-2)4-3-12(19)8-16(17)18/h3-4,7,9,12,16,19H,5-6,8,10H2,1-2H3/t12-,16+,17+/m1/s1 |
Clave InChI |
XABKULUGCCNEKX-DQYPLSBCSA-N |
SMILES isomérico |
COC1=C(C=C2C(=C1)CN3CC[C@]24[C@@H]3C[C@@H](C=C4)O)OC |
SMILES canónico |
COC1=C(C=C2C(=C1)CN3CCC24C3CC(C=C4)O)OC |
Sinónimos |
maritidine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



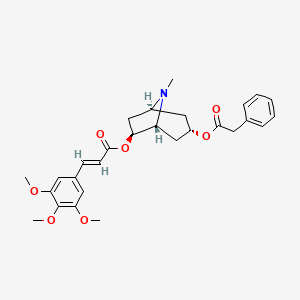
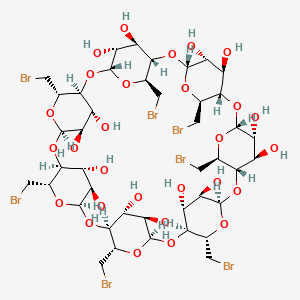
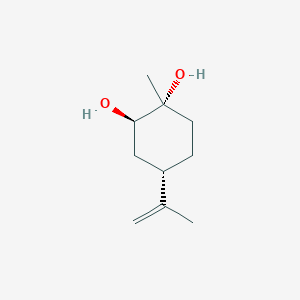
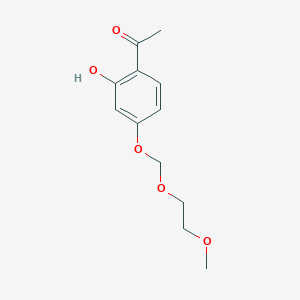
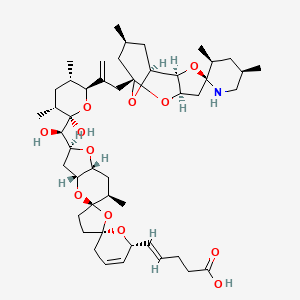
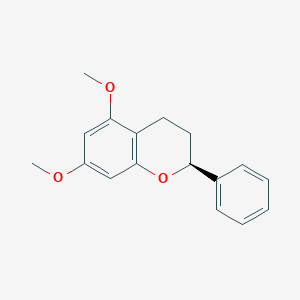
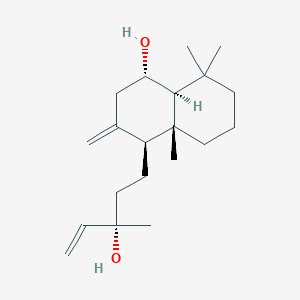
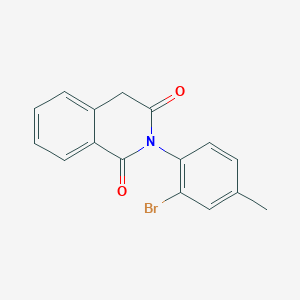
![(2r,3ar,6r,7r,7ar)-2-[(2s)-2-Amino-2-Carboxyethyl]-6,7-Dihydroxyhexahydro-2h-Furo[3,2-B]pyran-2-Carboxylic Acid](/img/structure/B1251436.png)
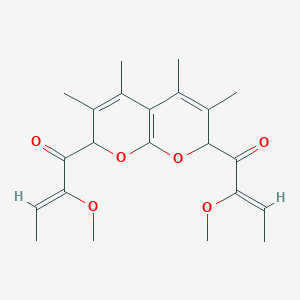
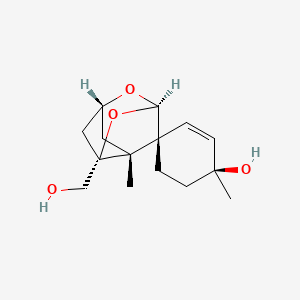
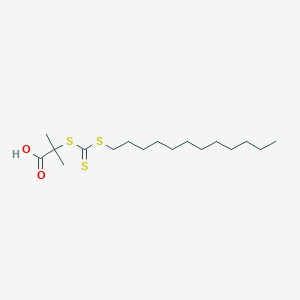
![[(1R)-2-[(1R,2S,4aS,4bS,8aS,10aS)-2-formyl-4b,8,8,10a-tetramethyl-2,3,4,4a,5,6,7,8a,9,10-decahydro-1H-phenanthren-1-yl]-1-(2-hydroxy-5-oxo-2H-furan-3-yl)ethyl] acetate](/img/structure/B1251441.png)
